rac Fenfluramine-d5 Hydrochloride

Description

BenchChem offers high-quality rac Fenfluramine-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Fenfluramine-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

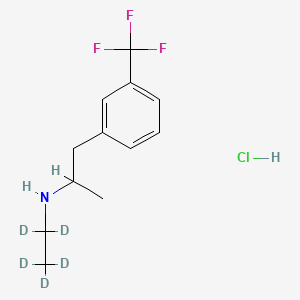

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17ClF3N |

|---|---|

Molecular Weight |

272.75 g/mol |

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |

InChI Key |

ZXKXJHAOUFHNAS-IYSLTCQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to rac-Fenfluramine-d5 Hydrochloride: Properties, Applications, and Analytical Methodologies

Executive Summary: This guide provides a comprehensive technical overview of rac-Fenfluramine-d5 Hydrochloride, a deuterated isotopologue of the serotonin-releasing agent, Fenfluramine. Designed for researchers, analytical scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and critical applications of this compound. Special emphasis is placed on its role as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide offers expert insights into the rationale behind its use, detailed experimental protocols, and an exploration of its metabolic context, ensuring a thorough understanding for its effective implementation in a laboratory setting.

Introduction to Fenfluramine and Isotopic Labeling

Pharmacological Context of Fenfluramine

Fenfluramine is a phenethylamine derivative that was initially developed as an appetite suppressant.[1] Its primary mechanism of action involves promoting the release of serotonin (5-HT) from presynaptic neurons and inhibiting its reuptake, thereby increasing serotonergic neurotransmission.[2][3] The drug also interacts with norepinephrine systems, particularly through its active metabolite, norfenfluramine.[1] More recently, low-dose fenfluramine has been repurposed and approved for the treatment of seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome.[4][5] Its anti-seizure activity is thought to be mediated by a combination of serotonergic activity and positive modulation of the sigma-1 receptor.[1][4]

The Principle of Stable Isotope Dilution Analysis (SIDA)

Quantitative analysis of pharmaceuticals in complex biological matrices like plasma or tissue is challenging due to sample loss during extraction and matrix-induced variations in instrument response (ion suppression or enhancement).[6][7] Stable Isotope Dilution Analysis (SIDA) is the gold-standard technique to overcome these challenges, particularly in LC-MS/MS.[8] This method involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow.

This SIL compound, known as the internal standard (IS), is chemically almost identical to the target analyte.[6] It therefore experiences nearly the same extraction recovery, chromatographic behavior, and ionization efficiency.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during sample processing or analysis are effectively normalized, leading to highly accurate and precise quantification.[9]

Rationale for using rac-Fenfluramine-d5 as an Internal Standard

rac-Fenfluramine-d5 Hydrochloride is the ideal internal standard for the quantification of fenfluramine for several key reasons:

-

Near-Identical Physicochemical Properties: The substitution of five hydrogen atoms with deuterium on the N-ethyl group results in a molecule that co-elutes with unlabeled fenfluramine under most chromatographic conditions and exhibits similar extraction and ionization behavior.[9]

-

Mass Differentiation: The +5 Dalton mass difference allows for specific and simultaneous detection of both the analyte and the internal standard by the mass spectrometer without signal overlap.

-

Isotopic Stability: The deuterium labels are placed on the N-ethyl group, a position not typically susceptible to back-exchange with hydrogen atoms from the sample or solvent under standard analytical conditions.[8] This ensures the mass difference remains constant throughout the analysis.

Chemical and Physical Properties

Chemical Structure and Stereochemistry

rac-Fenfluramine-d5 Hydrochloride is the hydrochloride salt of a racemic mixture of the deuterated fenfluramine enantiomers. The "d5" designation indicates that all five hydrogen atoms on the N-ethyl moiety have been replaced by deuterium.

-

IUPAC Name: N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[10]

-

Synonyms: (+/-)-Fenfluramine-d5 HCl (N-ethyl-d5), N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride[11][12]

Figure 1: Chemical structure of rac-Fenfluramine-d5.

Physicochemical Data

The following table summarizes the key physicochemical properties of rac-Fenfluramine-d5 Hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂D₅ClF₃N | [13][14] |

| Molecular Weight | 272.75 g/mol | [10][12][13] |

| CAS Number | 1216927-29-5 | [12][13][14] |

| Appearance | Neat (typically a white to off-white solid) | [11] |

| Purity | Typically >95-98% | [12][15] |

Application in Bioanalytical Methods (LC-MS/MS)

The primary application of rac-Fenfluramine-d5 HCl is as an internal standard for the accurate quantification of fenfluramine and its primary metabolite, norfenfluramine, in biological samples.

Core Principles of the LC-MS/MS Workflow

A typical bioanalytical workflow using a deuterated internal standard involves several key steps designed to isolate the analyte from the complex sample matrix and prepare it for instrumental analysis.[16] This process ensures sensitivity, selectivity, and reproducibility.[7]

Figure 2: Typical bioanalytical workflow for fenfluramine.

Protocol: Quantification of Fenfluramine in Human Plasma

This protocol is a representative example for the therapeutic drug monitoring of fenfluramine.[17][18]

3.2.1. Materials and Reagents

-

rac-Fenfluramine-d5 Hydrochloride (Internal Standard)

-

Fenfluramine Hydrochloride (Analyte Standard)

-

Norfenfluramine Hydrochloride (Metabolite Standard)

-

Control Human Plasma (K2EDTA)

-

LC-MS Grade Acetonitrile, Methanol, Water

-

Formic Acid

3.2.2. Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenfluramine, norfenfluramine, and fenfluramine-d5 in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solutions with 50:50 acetonitrile:water to create calibration standards ranging from approximately 1 to 1000 ng/mL.[17][18]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the fenfluramine-d5 stock solution with 50:50 acetonitrile:water.

3.2.3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution.

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3.2.4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions. Optimization is required for specific instrumentation.

| Parameter | Condition | Rationale |

| LC System | UHPLC System (e.g., Thermo Ultimate 3000) | Provides high resolution and fast analysis times.[17] |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for basic compounds like fenfluramine.[17] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution from the C18 column. |

| Gradient | 5% B to 95% B over 5 minutes | Separates analytes from matrix components and each other. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM quantification.[19] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Fenfluramine contains a secondary amine, which is readily protonated. |

| MRM Transitions | Fenfluramine: m/z 232.1 → 159.1Norfenfluramine: m/z 204.1 → 159.1Fenfluramine-d5: m/z 237.1 → 164.1 | Precursor ion ([M+H]⁺) is selected and fragmented; a specific product ion is monitored for quantification. |

Metabolism and Isotopic Stability

Metabolic Pathways of Fenfluramine

Fenfluramine is extensively metabolized in the liver, primarily through N-deethylation to form its major active metabolite, norfenfluramine.[20][21][22] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2D6.[22][23] Norfenfluramine is also pharmacologically active and has a longer elimination half-life than the parent drug.[22] Further metabolism can occur, but quantification of fenfluramine and norfenfluramine is the primary focus of most therapeutic drug monitoring assays.[23]

Figure 3: Primary metabolic pathway of fenfluramine.

Isotopic Stability and Potential for "Cross-Talk"

The stability of deuterium labels is critical for an internal standard's reliability. The labels on the N-ethyl group of Fenfluramine-d5 are on saturated carbon atoms and are not prone to exchange under typical physiological or analytical pH conditions.[8]

"Cross-talk" refers to the contribution of the internal standard's signal to the analyte's signal, or vice versa. This can arise from the natural isotopic abundance of the analyte (e.g., ¹³C isotopes) or from the presence of unlabeled analyte as an impurity in the internal standard material. High-purity (>98%) internal standard material should be used to minimize the latter. The +5 mass shift of Fenfluramine-d5 provides excellent separation from the natural isotopic distribution of fenfluramine, making cross-talk negligible.

Handling and Storage

rac-Fenfluramine-d5 Hydrochloride should be handled in accordance with its Safety Data Sheet (SDS). As it is typically supplied as a neat solid, it should be stored in a well-sealed container, protected from light and moisture, and kept at a controlled temperature (e.g., -20°C for long-term storage) to ensure stability. Stock solutions prepared in organic solvents are generally stable for several months when stored at -20°C or below.[17][18]

Conclusion

rac-Fenfluramine-d5 Hydrochloride is an indispensable tool for researchers and clinicians engaged in the study and therapeutic monitoring of fenfluramine. Its properties as a stable isotope-labeled internal standard make it the gold standard for quantitative LC-MS/MS analysis, enabling the generation of accurate, precise, and reliable data from complex biological matrices. Understanding its chemical properties, the principles of its application, and the nuances of the analytical workflow allows for its confident and effective implementation in both research and regulated bioanalytical environments.

References

-

Fenfluramine - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

-

Sheeni, Y., Erenburg, N., Barasch, D., & Bialer, M. (2025, February). Main pathway of metabolism of fenfluramine. ResearchGate. Retrieved February 28, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride? Patsnap Synapse. Retrieved February 28, 2026, from [Link]

- Beckett, A. H., & Brookes, L. G. (1971). Absorption, distribution and metabolism of fenfluramine.

-

Rothman, R. B., & Baumann, M. H. (2009). Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... ResearchGate. Retrieved February 28, 2026, from [Link]

-

Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Custom Synthesis. Retrieved February 28, 2026, from [Link]

-

Auvin, S., D'Aiello, C., Bast, T., Gunning, B., & McMurray, M. (2022, August 2). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. PMC. Retrieved February 28, 2026, from [Link]

-

Sourbron, J., & Lagae, L. (2023, May 12). Fenfluramine: a plethora of mechanisms? PMC - NIH. Retrieved February 28, 2026, from [Link]

-

Sourbron, J., & Lagae, L. (2023, May 12). Fenfluramine: a plethora of mechanisms? PubMed. Retrieved February 28, 2026, from [Link]

-

PharmaCompass. (n.d.). Fenfluramine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved February 28, 2026, from [Link]

-

Sourbron, J., & Lagae, L. (2023, May 11). Fenfluramine: a plethora of mechanisms? Frontiers. Retrieved February 28, 2026, from [Link]

- Anya, K. U., & Adedoyin, A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved February 28, 2026, from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved February 28, 2026, from [Link]

-

PubChem. (n.d.). rac Fenfluramine-d5 Hydrochloride. PubChem. Retrieved February 28, 2026, from [Link]

-

Contin, M., et al. (2024, August 1). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. Retrieved February 28, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Fenfluramine-impurities. Pharmaffiliates. Retrieved February 28, 2026, from [Link]

-

Contin, M., et al. (n.d.). Innovative LC-MS/MS Method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the Plasma of Pediatric Patients with Epilepsy. PlumX. Retrieved February 28, 2026, from [Link]

-

Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Altasciences. Retrieved February 28, 2026, from [Link]

-

Contin, M., et al. (2025, August 5). Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy | Request PDF. ResearchGate. Retrieved February 28, 2026, from [Link]

-

Omsynth Lifesciences. (n.d.). rac Fenfluramine-d5 Hydrochloride : CAS No.1216927-29-5. Omsynth Lifesciences. Retrieved February 28, 2026, from [Link]

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Retrieved February 28, 2026, from [Link]

Sources

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. altasciences.com [altasciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]

- 12. omsynth.com [omsynth.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. vivanls.com [vivanls.com]

- 15. (S)-(+)-Fenfluramine Hydrochloride | LGC Standards [lgcstandards.com]

- 16. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 17. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PlumX [plu.mx]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. journals.co.za [journals.co.za]

- 22. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fenfluramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Isotopic purity and enrichment levels of Fenfluramine-d5 Hydrochloride

The characterization of Fenfluramine-d5 Hydrochloride is a multi-faceted process that goes far beyond a simple purity check. It requires a sophisticated analytical approach to define both its chemical and isotopic integrity. [6][16]By combining the strengths of high-resolution mass spectrometry for detailed isotopologue profiling and quantitative NMR for precise enrichment and purity determination, researchers and drug developers can establish a comprehensive quality profile. [9]This rigorous, self-validating system ensures that the material is consistent, reliable, and fit for purpose, ultimately safeguarding the integrity of the scientific data it is used to generate. [6]

References

-

Roy, A., et al. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Zhang, T., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. [Link]

-

What is qNMR and why is it important?. Mestrelab Resources. [Link]

-

Fenfluramine-impurities. Pharmaffiliates. [Link]

-

Fenfluramine Hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. [Link]

-

Quantitative NMR Spectroscopy. University of Edinburgh. [Link]

-

Guidance for Industry and Researchers. U.S. Food and Drug Administration. [Link]

-

Clendinen, C. S., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry. [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.. [Link]

-

Scott, P. J. H. (2021). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. resolvemass.ca [resolvemass.ca]

Solubility of rac-Fenfluramine-d5 Hydrochloride: A Comparative Analysis in Methanol and Water

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

rac-Fenfluramine-d5 Hydrochloride is the deuterated analog of Fenfluramine Hydrochloride, a sympathomimetic amine. The incorporation of five deuterium atoms on the N-ethyl group makes it an ideal internal standard for quantitative bioanalytical studies involving Fenfluramine, as it is chemically identical to the parent drug but mass-shifted for detection by mass spectrometry. A fundamental physicochemical property governing its application in a laboratory setting is solubility. The choice of solvent is critical for the preparation of stock solutions, calibration standards, and for its behavior in analytical systems like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

This technical guide provides a detailed examination of the solubility of rac-Fenfluramine-d5 Hydrochloride in two common polar solvents: water and methanol. We will delve into the underlying chemical principles that dictate its solubility in each medium, present available solubility data, and provide a robust experimental protocol for its determination. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile

To understand the solubility characteristics of rac-Fenfluramine-d5 Hydrochloride, it is essential to first consider its molecular structure and related properties. As a deuterated analog, its chemical properties are nearly identical to the non-deuterated form, with the primary difference being its molecular weight.

| Property | Value (rac-Fenfluramine-d5 HCl) | Value (Fenfluramine HCl) | Source(s) |

| Molecular Formula | C₁₂D₅H₁₂ClF₃N | C₁₂H₁₇ClF₃N | [1][2] |

| Molecular Weight | 272.75 g/mol | 267.72 g/mol | [1][3] |

| Structure | N-(ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride | N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride | [1][3] |

| Form | Solid / Crystalline Solid | White to off-white powder | [4][5][6] |

| pKa (Basic) | ~9.92 | 9.92 | [7] |

| logP (Octanol/Water) | ~3.36 (for free base) | 3.36 (for free base) | [7] |

The molecule is a hydrochloride salt of a secondary amine. The high pKa indicates that it is a weak base, and will be predominantly protonated and positively charged in acidic to neutral solutions. This cationic nature is the single most important factor governing its solubility in polar solvents.

Comparative Solubility Analysis: Water vs. Methanol

The solubility of rac-Fenfluramine-d5 Hydrochloride differs significantly between water and methanol, a direct consequence of the distinct properties of these two polar protic solvents.

| Solvent | Qualitative Solubility | Quantitative Data | Source(s) |

| Water | High Solubility / Soluble | An oral solution of 2.5 mg/mL is commercially available. | [5][8][9][10] |

| Methanol | Sparingly Soluble | A reference standard is available at 1.0 mg/mL (as free base). | [4][11] |

Analysis of Findings: The data clearly indicates that rac-Fenfluramine-d5 Hydrochloride exhibits substantially higher solubility in water than in methanol. The existence of a commercial aqueous oral solution (Fintepla) at 2.5 mg/mL underscores its high solubility in water[8][10]. In contrast, sources describe its solubility in methanol as "sparingly," with commercially prepared solutions available at a lower concentration of 1 mg/mL[4][11].

The Underlying Science: Mechanisms of Solvation

The principle of "like dissolves like" provides a foundational but incomplete explanation for the observed solubility differences. A deeper analysis requires examining the specific intermolecular forces at play.[12][13]

Solvation in Water: The Power of Polarity and Ion-Dipole Interactions

Water is a highly polar solvent with a high dielectric constant, making it exceptionally effective at dissolving ionic compounds like amine hydrochlorides.

-

Dissociation: In water, the ionic salt rac-Fenfluramine-d5 HCl dissociates into its constituent ions: the protonated fenfluramine-d5 cation ([Fen-d5-H]⁺) and the chloride anion (Cl⁻).

-

Ion-Dipole Interactions: Water molecules, being strong dipoles, arrange themselves around these ions in an ordered fashion. The partially negative oxygen atoms of water are attracted to the positive [Fen-d5-H]⁺ cation, while the partially positive hydrogen atoms are attracted to the negative Cl⁻ anion. These strong ion-dipole forces overcome the crystal lattice energy of the salt, leading to dissolution.[14]

-

Hydrogen Bonding: The protonated amine group (-NH₂⁺-) in the cation can act as a hydrogen bond donor, further strengthening its interaction with the hydrogen bond-accepting oxygen atoms of surrounding water molecules.[13][15]

The combination of these powerful interactions makes water an excellent solvent for this compound, despite the presence of the relatively non-polar trifluoromethylphenyl group.

Solvation in Methanol: A Less Polar Environment

Methanol (CH₃OH) is also a polar protic solvent, but its properties differ from water in ways that limit its solvating power for this specific salt.

-

Lower Polarity and Dielectric Constant: Methanol is less polar and has a lower dielectric constant than water. Consequently, it is less efficient at shielding the positive and negative ions from each other, making the full dissociation of the salt less favorable.

-

Weaker Intermolecular Forces: While methanol can form hydrogen bonds and engage in dipole-dipole interactions, these forces are generally weaker than the ion-dipole interactions facilitated by water.

-

Steric and Hydrophobic Effects: The methyl group (-CH₃) of methanol introduces a non-polar character. While the organic part of the fenfluramine molecule has some affinity for this, the dominant energetic driver for solubility is the solvation of the ionic portion, which methanol performs less effectively than water.

The result is that rac-Fenfluramine-d5 Hydrochloride is only sparingly soluble in methanol.

Caption: Solvation mechanisms in water vs. methanol.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To quantitatively determine the solubility in a specific medium and temperature, the shake-flask method is a reliable and widely accepted standard. This protocol ensures that the measurement reflects a true equilibrium state.

Objective: To determine the equilibrium solubility of rac-Fenfluramine-d5 Hydrochloride in methanol and water at a controlled temperature (e.g., 25°C).

Materials:

-

rac-Fenfluramine-d5 Hydrochloride powder

-

Methanol (HPLC grade or higher)

-

Deionized water (18.2 MΩ·cm)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of holding vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation:

-

Label vials for each solvent and replicate (minimum n=3 is recommended).

-

Add an excess amount of rac-Fenfluramine-d5 Hydrochloride powder to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. (e.g., add 5-10 mg to 1 mL of solvent).

-

Accurately add a known volume of the respective solvent (e.g., 1.0 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary time-point experiments (e.g., sampling at 12, 24, 48, 72 hours) are recommended to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

Perform an accurate serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a set of calibration standards of known concentrations of rac-Fenfluramine-d5 Hydrochloride.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample using linear regression.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Caption: Experimental workflow for solubility determination.

Conclusion and Practical Implications

This technical guide confirms that rac-Fenfluramine-d5 Hydrochloride is highly soluble in water and only sparingly soluble in methanol . The superior solvating power of water is attributed to its high polarity, high dielectric constant, and its ability to form strong ion-dipole interactions and hydrogen bonds with the dissociated ionic compound. Methanol, being a less polar solvent, is significantly less effective at solvating the salt.

For laboratory professionals, these findings have direct practical applications:

-

Stock Solutions: Water is the recommended solvent for preparing high-concentration stock solutions.

-

Analytical Methods: In reversed-phase HPLC, where methanol is often a component of the mobile phase, the compound will remain soluble. However, care must be taken if attempting to dissolve the primary standard in a solvent system with a very high percentage of organic modifier.

-

Formulation: The high aqueous solubility is a key property that enables its formulation as an oral solution for clinical use.[8][10]

By understanding the fundamental principles behind these solubility characteristics, researchers can make informed decisions in experimental design, ensuring data accuracy, and optimizing analytical methodologies.

References

- Fenfluramine Hydrochloride - New Drug Approvals. (2021, February 21).

- (-)-Fenfluramine hydrochloride Properties. (2025, October 15). U.S. Environmental Protection Agency (EPA).

- Assessment report - Fintepla. (2019, February 5). European Medicines Agency (EMA).

- Fenfluramine | C12H16F3N | CID 3337.

- R(–)-FENFLURAMINE HYDROCHLORIDE Product Sheet. Sigma-Aldrich.

- NDA 212102Orig1s000 Review. (2020, June 15). U.S.

- (+)-Fenfluramine (hydrochloride)

- Fenfluramine hydrochloride CAS#: 404-82-0. ChemicalBook.

- FENFLURAMINE CAS#: 458-24-2. ChemicalBook.

- Solubility Factors When Choosing a Solvent. (2020, November 20). Cayman Chemical.

- Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452.

- What are the factors that influence solubility?. (2024, August 26).

- Fenfluramine Hydrochloride 1.0 mg/ml in Methanol (as free base). LGC Standards.

- Solubility: An overview. Int J Pharm Chem Anal.

- rac Fenfluramine-d5 Hydrochloride. CymitQuimica.

- 3.2 Solubility – Introductory Organic Chemistry.

- rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567.

- (S)-(+)-Fenfluramine Hydrochloride. LGC Standards.

- 24.2: Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts.

- rac Fenfluramine-d5. Clearsynth.

Sources

- 1. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]

- 2. rac Fenfluramine-d5 Hydrochloride | C12H17ClF3N | CID 46781567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenfluramine hydrochloride CAS#: 404-82-0 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Fenfluramine Hydrochloride 1.0 mg/ml in Methanol (as free base) [lgcstandards.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 15. chem.libretexts.org [chem.libretexts.org]

The Analytical and Pharmacological Paradigm of Deuterated Fenfluramine Hydrochloride

As therapeutic paradigms shift, the repurposing of legacy compounds demands rigorous analytical frameworks to ensure patient safety and drug efficacy. Fenfluramine, originally developed as an anorectic agent, has experienced a clinical renaissance as a highly efficacious treatment for Dravet syndrome (DS), a severe developmental and epileptic encephalopathy. To support therapeutic drug monitoring (TDM) and advanced pharmacokinetic research, stable isotope-labeled (SIL) standards—specifically deuterated fenfluramine hydrochloride —have become indispensable.

This whitepaper synthesizes the chemical identity, pharmacological mechanisms, and self-validating analytical methodologies associated with deuterated fenfluramine, providing a definitive guide for researchers and drug development professionals.

Chemical Identity and Structural Data

Accurate identification of isotopic variants is the cornerstone of mass spectrometry-based quantification. The deuterated form, rac Fenfluramine-d5 Hydrochloride (N-ethyl-d5), incorporates five deuterium atoms on the N-ethyl group. This specific labeling strategy is critical: it provides a sufficient mass shift (+5 Da) to completely bypass the natural isotopic envelope (M+1, M+2) of the highly abundant unlabelled drug in patient samples.

The following table summarizes the core chemical identifiers for both the unlabelled therapeutic and its deuterated internal standard (IS), ensuring precise reference for assay development.

| Chemical Property | Unlabelled Fenfluramine (Free Base) | rac Fenfluramine-d5 Hydrochloride |

| CAS Number | 458-24-2 | 1216927-29-5 |

| Molecular Formula | C₁₂H₁₆F₃N | C₁₂H₁₁D₅F₃N · HCl |

| Molecular Weight | 231.26 g/mol | 272.75 g/mol |

| SMILES | CCNC(C)Cc1cccc(c1)C(F)(F)F | Cl.[2H]C([2H])([2H])C([2H])([2H])NC(C)Cc1cccc(C(F)(F)F)c1 |

| InChIKey | ZXKXJHAOUFHNAS-UHFFFAOYSA-N | ZXKXJHAOUFHNAS-IYSLTCQOSA-N |

Data sourced from authoritative chemical reference materials[1],[2],[3]. Note: The unlabelled hydrochloride salt corresponds to CAS 404-82-0[4], while the d5 free base corresponds to CAS 1217170-57-4[5].

Pharmacological Mechanism of Action

To understand why precise pharmacokinetic monitoring of fenfluramine is necessary, one must examine its multifaceted mechanism of action in the central nervous system. Unlike traditional antiepileptic drugs that primarily target sodium channels or GABA receptors directly, fenfluramine operates through a complex neuromodulatory network.

According to a 6, the drug acts primarily as a serotonergic agent, stimulating the release of 5-HT from vesicular stores and acting as a direct agonist at 5-HT1D, 5-HT2A, and 5-HT2C receptors[6]. Furthermore, recent research highlights its role as a positive modulator of the Sigma-1 receptor , which is heavily implicated in the pathophysiology of Dravet syndrome[7]. This dual action ultimately restores the arborization of GABAergic interneurons, providing a disease-modifying effect that suppresses hyperexcitability and drastically reduces seizure frequency[6],[8].

Fig 1. Pharmacological mechanism of fenfluramine in Dravet syndrome.

Analytical Utility: Self-Validating LC-MS/MS Protocol

Because fenfluramine is administered at low doses (e.g., 0.2 to 0.7 mg/kg/day) to mitigate historical risks of valvular heart disease[7], bioanalytical assays must possess extreme sensitivity and accuracy. The use of Fenfluramine-d5 HCl as an internal standard creates a self-validating system . Because the d5 isotope shares the exact physicochemical properties of the analyte but differs in mass, it perfectly compensates for matrix effects (ionization suppression/enhancement) and extraction losses during sample preparation.

Step-by-Step Methodology: Plasma Quantification

1. Sample Preparation (Liquid-Liquid Extraction)

-

Step: Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

-

Step: Spike with 10 µL of Fenfluramine-d5 HCl internal standard working solution (100 ng/mL).

-

Causality: Introducing the IS at the very beginning of the workflow ensures that any volumetric errors or degradation that occurs during extraction equally affects both the analyte and the IS. The final quantification relies on the ratio of their signals, inherently validating the recovery process.

-

Step: Add 20 µL of 0.1 M NaOH to basify the sample.

-

Causality: Fenfluramine is a basic amine. Raising the pH neutralizes the molecule, driving it into its un-ionized free base form, which drastically increases its partition coefficient into the organic solvent.

-

Step: Add 500 µL of methyl tert-butyl ether (MTBE), vortex vigorously for 5 minutes, and centrifuge at 14,000 rpm for 10 minutes.

-

Step: Transfer the upper organic layer to a clean vial, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation (UHPLC)

-

Step: Inject 5 µL onto a C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Step: Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Causality: The acidic modifier (formic acid) ensures the secondary amine of fenfluramine remains fully protonated (

), which is an absolute requirement for optimal peak shape and high ionization efficiency in positive ion mode.

3. Mass Spectrometry (ESI-MS/MS)

-

Step: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

-

Step: Monitor the Multiple Reaction Monitoring (MRM) transitions:

-

Fenfluramine (Unlabelled):m/z 232.1

159.1 -

Fenfluramine-d5 (IS):m/z 237.1

159.1

-

-

Causality: The fragmentation of the parent ion results in the loss of the N-ethyl group. Because the deuterium atoms are located entirely on the ethyl moiety (N-ethyl-d5), the resulting product ion (m/z 159.1) is identical for both the unlabelled drug and the IS. Tracking the +5 Da shift on the precursor ion ensures absolute specificity without cross-talk.

Fig 2. Self-validating LC-MS/MS workflow using Fenfluramine-d5 internal standard.

References

- Source: tandfonline.

- Source: nih.

- Source: nih.

- Source: cymitquimica.

- Source: cymitquimica.

- rac Fenfluramine-d5 | CAS No.

- (±)-Fenfluramine-d5 HCl (N-ethyl-d5)

- Fenfluramine HCl | CAS No.

Sources

- 1. CAS 458-24-2: Fenfluramine | CymitQuimica [cymitquimica.com]

- 2. rac Fenfluramine-d5 Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. (±)-Fenfluramine-d5 HCl (N-ethyl-d5) | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Stability of rac Fenfluramine-d5 Hydrochloride in Solution Over Time: A Technical Guide for Bioanalysis

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Context: Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetics of Fenfluramine (Fintepla) in Dravet and Lennox-Gastaut Syndromes.

Executive Summary

In high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard for correcting matrix effects, sample loss, and instrument drift [1]. rac Fenfluramine-d5 Hydrochloride (

While deuterium labeling provides a near-identical chromatographic retention time to the unlabeled analyte, the stability of the deuterated solution over time is a critical variable. Degradation or isotopic back-exchange can lead to an underestimation of the internal standard and a critical overestimation of the target analyte [1]. This whitepaper dissects the chemical causality behind fenfluramine-d5 solution stability, provides empirical data matrices, and establishes self-validating protocols for long-term analytical integrity.

Chemical Profiling & Isotopic Integrity

Structural Causality of Stability

The stability of a deuterated internal standard is inherently dictated by the position of its deuterium atoms. In rac Fenfluramine-d5, the five deuterium atoms are located on the N-ethyl group (N-ethyl-d5)[3].

-

Stable Aliphatic Placement: Unlike deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or alpha-carbons adjacent to carbonyls, aliphatic deuteriums are highly resistant to hydrogen-deuterium (H/D) back-exchange [1].

-

Photolytic Susceptibility: The fenfluramine backbone itself is susceptible to slow photolytic degradation under UV exposure [4]. Therefore, while the isotopic label is stable, the parent molecule requires protection from light.

-

Oxidative Risk: Forced degradation studies indicate that fenfluramine can undergo oxidation, particularly in the presence of peroxides or basic conditions, leading to N-dealkylation or N-oxidation [4].

The Mechanism of H/D Back-Exchange

Even with stable aliphatic placement, prolonged exposure to protic solvents (like water or methanol) at elevated temperatures or extreme pH can theoretically induce isotopic dilution. When a deuterium atom is replaced by a hydrogen atom from the solvent, the mass of the standard shifts from M+5 to M+4, M+3, etc., compromising the quantitative reference [1].

Logical flow of H/D back-exchange mechanisms and mitigation strategies for SIL-IS.

Empirical Stability Data

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, bioanalytical workflows must be grounded in empirical validation. The following table synthesizes the expected stability parameters for rac Fenfluramine-d5 Hydrochloride based on standard regulatory validation criteria (FDA/EMA) for LC-MS/MS assays [2] [5].

Table 1: Quantitative Stability Matrix for Fenfluramine-d5 HCl Solutions

| Stability Parameter | Matrix / Solvent | Storage Condition | Duration | Acceptable Recovery |

| Primary Stock Solution | Methanol (or ACN) | -20°C (Dark) | 12 Months | 98.0% - 102.0% |

| Working Solution | 50:50 MeOH:Water | 4°C (Dark) | 30 Days | 95.0% - 105.0% |

| Benchtop (Short-term) | Extracted Plasma | Ambient (25°C) | 24 Hours | > 95.0% |

| Freeze-Thaw | Plasma Matrix | -20°C to Ambient | 3 Cycles | > 90.0% |

| Autosampler | Mobile Phase | 4°C | 72 Hours | > 98.0% |

Note: Recovery is calculated by comparing the peak area ratio of the stored solution against a freshly prepared reference standard.

Optimized Experimental Protocols

To prevent degradation and ensure the self-validating nature of your assay, follow this step-by-step methodology for the preparation and storage of rac Fenfluramine-d5 Hydrochloride.

Step-by-Step Methodology: Stock & Working Solutions

Step 1: Equilibration

-

Action: Allow the lyophilized rac Fenfluramine-d5 HCl vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

-

Causality: Fenfluramine HCl is hygroscopic. Opening a cold vial introduces ambient moisture, which alters the actual weighed mass and introduces protic water molecules that can degrade the compound over time.

Step 2: Primary Stock Preparation (1.0 mg/mL)

-

Action: Weigh the appropriate mass and dissolve in LC-MS grade Methanol (or Acetonitrile for maximum aprotic protection).

-

Causality: While Methanol is a protic solvent, the aliphatic nature of the d5 label makes it highly stable in MeOH at low temperatures [3]. Acetonitrile provides an absolute safeguard against H/D exchange but may precipitate salts if not properly mixed with aqueous mobile phases later.

Step 3: Aliquoting and Storage

-

Action: Transfer the stock solution into amber, low-bind polypropylene microcentrifuge tubes in 50 µL to 100 µL aliquots. Store immediately at -20°C or -80°C.

-

Causality: Amber tubes prevent photolytic degradation of the fenfluramine backbone [4]. Low-bind plastics prevent non-specific surface adsorption, which is critical for maintaining exact concentrations. Aliquoting prevents repeated freeze-thaw cycles of the primary stock.

Step 4: Working Solution Preparation

-

Action: Dilute a single aliquot of the primary stock into the working solvent (e.g., 50:50 MeOH:Water) to reach the target spiking concentration (e.g., 100 ng/mL). Store at 4°C for up to 30 days.

Step-by-step workflow for the preparation, storage, and validation of fenfluramine-d5 solutions.

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. To confirm the stability of your rac Fenfluramine-d5 solution over time, implement the following system suitability checks:

Monitoring Isotopic Purity (The "Zero-Cross" Check)

Over time, monitor the LC-MS/MS transitions for both the M+5 ion (the intact standard) and the M+0 ion (unlabeled fenfluramine).

-

The Risk: If the standard degrades or loses deuterium, it may register in the M+0 channel, creating a "false positive" for the target analyte [1].

-

The Check: Inject a blank matrix spiked only with the SIL-IS. The signal in the unlabeled fenfluramine channel (M+0) must remain

of the Lower Limit of Quantitation (LLOQ) signal.

Matrix Effect Mitigation

Fenfluramine is often extracted from complex matrices like plasma or brain homogenate, which are rich in phospholipids[6]. Phospholipids can cause severe ion suppression. If the SIL-IS signal drops over time in extracted samples (but remains stable in neat solvent), the issue is not solution stability, but rather matrix accumulation on the LC column. Utilize Solid-Supported Liquid Extraction (SLE) or phospholipid removal plates to ensure the stability of the MS signal [6].

References

-

European Medicines Agency (EMA). "Assessment report - Fintepla." Europa.eu. Available at:[Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). "2.7.1 生物薬剤学試験及び関連する分析法 ZX008." PMDA.go.jp. Available at:[Link]

-

Chromatography Today. "Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction." Chromatography Today. Available at:[Link]

Methodological & Application

Preparation of rac Fenfluramine-d5 Hydrochloride stock solutions for bioanalysis

Application Note: High-Precision Preparation of rac-Fenfluramine-d5 Hydrochloride Stock Solutions for Bioanalysis

Executive Summary & Scientific Rationale

The accurate quantification of Fenfluramine (typically prescribed as Fintepla for Dravet syndrome) requires rigorous internal standard (IS) control due to the low therapeutic doses and the necessity to monitor its active metabolite, norfenfluramine.

rac-Fenfluramine-d5 Hydrochloride is the gold-standard IS for this assay. Its deuterated ethyl group (

Critical Technical Considerations:

-

Salt Form Correction: The hydrochloride salt stabilizes the secondary amine but introduces mass that must be subtracted during gravimetric preparation to avoid systematic negative bias.

-

Adsorption Risks: As a lipophilic amine (pKa ~10), Fenfluramine exhibits strong non-specific binding to silanol groups in glass.

-

Stereochemistry: The "rac" (racemic) designation indicates a 50:50 mixture of enantiomers. In achiral LC-MS/MS methods, this co-elutes as a single peak. In chiral methods, it separates into two distinct IS peaks, compensating for both enantiomers.

Chemical & Physical Properties

| Property | Specification | Bioanalytical Implication |

| Compound | rac-Fenfluramine-d5 HCl | Internal Standard |

| CAS No. | 1216927-29-5 | Verify against Certificate of Analysis (CoA) |

| MW (Salt) | ~272.75 g/mol | Used for weighing |

| MW (Free Base) | ~236.29 g/mol | Used for concentration calculation |

| Solubility | Methanol, Water, Ethanol | Methanol is preferred for primary stocks to inhibit microbial growth and ensure solubility. |

| pKa | ~9.9 - 10.1 | Basic. High affinity for glass surfaces. |

| Storage | -20°C (Desiccated) | Hygroscopic. Equilibrate to RT before opening. |

Strategic Workflow Visualization

The following diagram outlines the critical path from solid reference material to the final working solution, highlighting decision nodes that prevent common analytical failures.

Figure 1: Critical workflow for the preparation of stable Fenfluramine-d5 stock solutions. Note the mandatory salt correction step.

Detailed Protocol: Stock Solution Preparation

Step 1: Environmental Control & Weighing

-

Equipment: Analytical microbalance (5-digit readability recommended).

-

Vessel: Use a Polypropylene (PP) micro-centrifuge tube or a silanized amber glass vial. Avoid standard borosilicate glass to prevent adsorptive loss.

-

Procedure:

-

Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces moisture, degrading the hygroscopic salt.

-

Weigh approximately 1.0 mg of rac-Fenfluramine-d5 HCl directly into the vessel. record the exact mass to 0.01 mg.

-

Step 2: Salt Correction Calculation

You must calculate the concentration based on the Free Base , not the salt. Refer to your specific Certificate of Analysis (CoA) for exact molecular weights.

Example:

-

Weighed Mass (Salt): 1.15 mg

-

Free Base Mass:

mg

Step 3: Dissolution (Primary Stock - 1.0 mg/mL)

-

Solvent: 100% Methanol (LC-MS Grade).

-

Why Methanol? It ensures complete solubility of the lipophilic amine and prevents bacterial growth during long-term storage.

-

Volume Calculation:

-

Action: Add the calculated volume of Methanol. Vortex for 30 seconds. Sonicate for 5 minutes to ensure homogeneity.

Step 4: Working Solution (Daily Prep)

-

Target Concentration: Typically 50–100 ng/mL (depending on assay sensitivity).

-

Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.

-

Note: The addition of acid maintains the analyte in its protonated state, reducing interaction with container walls and matching the mobile phase conditions.

-

Quality Control & Validation

Before using the stock for sample analysis, validate its integrity.[1]

A. Isotopic Interference Check (The "Cross-Talk" Test)

Deuterated standards are not 100% pure; they may contain traces of d0 (native drug).

-

Inject a "Zero Sample" (Matrix + IS only).

-

Monitor the transition for the Analyte (Fenfluramine).

-

Requirement: The signal in the analyte channel must be

of the LLOQ response (per FDA/EMA BMV guidelines).-

If signal is high: The stock is too concentrated, or the d5 purity is low. Dilute the IS further.

-

B. Stability Testing

-

Stock Stability: Stable for at least 6 months at -20°C in Methanol.

-

Freeze-Thaw: Limit to 3 cycles. Aliquot primary stock into single-use vials (e.g., 50 µL aliquots) to avoid repeated cycling.

LC-MS/MS Integration Logic

This diagram illustrates how the IS interacts with the sample during the extraction process to normalize data.

Figure 2: The Internal Standard must be added before extraction to compensate for recovery losses and matrix effects.

Troubleshooting & Common Pitfalls

| Issue | Root Cause | Solution |

| Low IS Recovery | Adsorption to glass containers. | Switch to Polypropylene (PP) or silanized glass vials. Ensure solvent is acidic (0.1% FA). |

| Variable Response | Incomplete mixing with plasma. | Vortex samples vigorously after adding IS, before adding extraction solvents. |

| H/D Exchange | Deuterium on labile sites (N or O). | rac-Fenfluramine-d5 uses an ethyl-d5 label ( |

| Peak Splitting | Chiral separation on achiral column. | Check mobile phase pH. If using a chiral column, ensure integration covers both enantiomers if reporting total Fenfluramine. |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride. Retrieved from [Link]

-

Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Application Notes & Protocols: Fenfluramine-d5 HCl in Clinical and Forensic Analysis

Abstract

This document provides a comprehensive technical guide for researchers, forensic scientists, and drug development professionals on the application of Fenfluramine-d5 HCl as an internal standard in the quantitative analysis of fenfluramine and its metabolites. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in clinical toxicology and forensic analysis.[1] This guide details the principles of isotope dilution mass spectrometry, provides validated protocols for sample preparation from various biological matrices, and outlines instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Rationale for a Deuterated Internal Standard

In quantitative mass spectrometry, the goal is to establish a precise relationship between the instrument's signal and the concentration of a target analyte.[2] However, the analytical process, from sample collection to detection, is susceptible to variations that can compromise this relationship. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, to act as a chemical and physical mimic of the analyte.[2]

Fenfluramine-d5 HCl is a deuterated analog of fenfluramine, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically and physically almost identical to fenfluramine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][3] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1]

Key Advantages of Fenfluramine-d5 HCl:

-

Compensates for Matrix Effects: Biological matrices like plasma, urine, and hair are complex and can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[2][4] Since Fenfluramine-d5 HCl co-elutes with fenfluramine, it experiences the same matrix effects, allowing for accurate correction.[4][5]

-

Corrects for Sample Preparation Variability: Losses can occur during sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[2] By adding the IS at the beginning of the workflow, any losses of the analyte will be mirrored by proportional losses of the IS, preserving the accuracy of the analyte-to-IS ratio.[6]

-

Mitigates Instrumental Variability: It accounts for variations in injection volume and fluctuations in mass spectrometer sensitivity over time.[2]

The use of a stable isotope-labeled internal standard like Fenfluramine-d5 HCl is considered the "gold standard" in quantitative bioanalysis due to its ability to provide the most accurate and reliable results.[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of elements and molecules.[7][8] The core principle involves adding a known amount of an isotopically enriched standard (the "spike"), in this case, Fenfluramine-d5 HCl, to a sample containing an unknown amount of the native analyte (fenfluramine).[9][10] After thorough mixing and homogenization, the sample is processed, and the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry.[7]

The concentration of the analyte in the original sample can then be calculated based on this measured ratio and the known amount of the added standard.[7]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Analytical Methodologies

The choice between LC-MS/MS and GC-MS depends on the laboratory's instrumentation, the required sensitivity, and the specific application. LC-MS/MS is generally preferred for its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.

LC-MS/MS Protocol for Fenfluramine in Human Plasma

This protocol is designed for the therapeutic drug monitoring or forensic analysis of fenfluramine and its primary active metabolite, norfenfluramine, in human plasma.[11][12]

3.1.1. Materials and Reagents

-

Fenfluramine-d5 HCl (Internal Standard)

-

Fenfluramine and Norfenfluramine reference standards

-

Human Plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.

-

Aliquoting: Pipette 100 µL of plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of Fenfluramine-d5 HCl working solution to each tube.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Caption: Protein Precipitation Workflow.

3.1.3. Instrumental Conditions

| Parameter | Setting |

| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3.1.4. Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenfluramine | 232.1 | 159.1 | 15 |

| Norfenfluramine | 204.1 | 159.1 | 18 |

| Fenfluramine-d5 | 237.1 | 164.1 | 15 |

Note: These are typical values and should be optimized for the specific instrument used.

3.1.5. Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibrators.

GC-MS Protocol for Fenfluramine in Urine

GC-MS is a robust technique for the analysis of amphetamine-like substances, including fenfluramine, in urine.[13][14] This often requires derivatization to improve the volatility and chromatographic properties of the analytes.

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation, which is often necessary for complex matrices like urine.[15][16]

-

Sample Pre-treatment: To 1 mL of urine, add 10 µL of the Fenfluramine-d5 HCl working solution and 1 mL of a suitable buffer (e.g., pH 6 phosphate buffer).

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8-SCX) with methanol followed by the buffer.[15]

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Analyte Elution: Elute the analytes with a basic organic solvent mixture (e.g., methylene chloride:isopropanol:ammonium hydroxide, 78:20:2).[15]

-

Derivatization: Evaporate the eluate to dryness. Add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Heat at 70°C for 20 minutes.[14]

-

Final Preparation: Evaporate the derivatization reagents and reconstitute the residue in a suitable solvent for GC-MS injection.

3.2.2. Instrumental Conditions

| Parameter | Setting |

| GC System | Gas Chromatograph with an Autosampler |

| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Mode | Splitless |

| Inlet Temp. | 250°C |

| Oven Program | Start at 70°C, ramp to 280°C |

| MS System | Single or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or MRM |

3.2.3. Selected Ion Monitoring (SIM) Ions

| Compound (TFA derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Fenfluramine-TFA | 254 | 158 | 226 |

| Norfenfluramine-TFA | 254 | 185 | 158 |

| Fenfluramine-d5-TFA | 259 | 163 | 231 |

Note: Ions should be confirmed through analysis of reference standards.

Method Validation and Quality Control

Any quantitative method developed using Fenfluramine-d5 HCl must be fully validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Demonstrating a linear relationship between the response ratio and concentration. A recent study showed linearity for fenfluramine from 1.64 to 1000 ng/mL.[11]

-

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.

-

Matrix Effect: Evaluating the impact of the biological matrix on ionization.[17]

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte and IS in the biological matrix under various storage conditions.[11]

Conclusion

Fenfluramine-d5 HCl is an indispensable tool for the accurate and reliable quantification of fenfluramine in clinical and forensic settings. Its use in conjunction with isotope dilution mass spectrometry techniques like LC-MS/MS and GC-MS corrects for inevitable analytical variabilities, thereby ensuring the defensibility and integrity of the data. The protocols outlined in this guide provide a robust framework for the development and validation of high-quality analytical methods tailored to the specific needs of the laboratory.

References

-

Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available at: [Link]

-

Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). International Atomic Energy Agency. Available at: [Link]

-

[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Available at: [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. Available at: [Link]

-

Isotope dilution. Wikipedia. Available at: [Link]

-

isotope dilution | Mass spectrometry, Trace elements, Quantification. Britannica. Available at: [Link]

-

The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. PubMed. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

-

Selected examples of deuterated internal standards used in forensic toxicology for quantita. ResearchGate. Available at: [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]

-

Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. Available at: [Link]

-

Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Ovid. Available at: [Link]

-

Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. Available at: [Link]

-

Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. PMC. Available at: [Link]

-

Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine. ResearchGate. Available at: [Link]

-

Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Biotage. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]

-

Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. Available at: [Link]

-

Rapid Analysis of Amphetamines in Biological Samples. LCGC International. Available at: [Link]

-

fintepla. FDA. Available at: [Link]

-

G166766A Agilent Fiehn GC/MS Metabolomics RTL Library: List of Compounds. Agilent. Available at: [Link]

-

Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. PMC. Available at: [Link]

-

Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Biotage. Available at: [Link]

-

Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. springermedizin.de. Available at: [Link]

-

Determination Of 4 Banned Substances In Weight-Loss Food By GC-MS. Shimadzu. Available at: [Link]

-

Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Semantic Scholar. Available at: [Link]

-

Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Springer. Available at: [Link]

-

HPLC OF (±)-FENFLURAMINE AND PHENTERMINE IN PLASMA AFTER DERIVATIZATION WITH DANSYL CHLORIDE. Taylor & Francis Online. Available at: [Link]

-

Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. ResearchGate. Available at: [Link]

-

High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections HPLC 2015 PSB. Shimadzu. Available at: [Link]

-

Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. Available at: [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

-

Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Fenfluramine hydrochloride (PIM 938). INCHEM. Available at: [Link]

-

212102Orig1s000. accessdata.fda.gov. Available at: [Link]

-

Practical considerations for the use of fenfluramine to manage patients with Dravet syndrome or Lennox–Gastaut syndrome in clinical practice. PMC. Available at: [Link]

-

Fenfluramine: a plethora of mechanisms?. PMC. Available at: [Link]

-

Study on the Safety and Effects of Fenfluramine in Infants Aged 1 to Less Than 2 Years with Dravet Syndrome. Clinicaltrials.eu. Available at: [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. texilajournal.com [texilajournal.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. osti.gov [osti.gov]

- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. ovid.com [ovid.com]

- 16. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE [sigmaaldrich.com]

- 17. chromatographytoday.com [chromatographytoday.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fenfluramine-d5 HCl Analysis

Topic: Signal Suppression & Matrix Effects in LC-MS/MS

Introduction

Welcome to the Fenfluramine-d5 HCl technical support hub. This guide addresses signal suppression , a phenomenon where matrix components (phospholipids, salts, endogenous amines) compete with your analyte for ionization in the electrospray source (ESI), resulting in reduced sensitivity and poor reproducibility.[1]

Compound Profile:

-

pKa: ~9.9 - 10.4 (predominantly cationic at neutral/acidic pH).[1][2]

-

Key Challenge: As a hydrophobic amine, Fenfluramine co-elutes with phospholipids in reversed-phase chromatography, making it highly susceptible to matrix effects.[1][2]

Phase 1: Diagnosis (The "Triage")

Before changing your extraction method, you must confirm that the issue is matrix suppression and not instrument failure or adsorption.

The Gold Standard: Post-Column Infusion (PCI)

Do not rely solely on extraction recovery calculations.[2] You must visualize where the suppression occurs in your chromatogram.[1]

Protocol:

-

Setup: Tee-in a steady flow of Fenfluramine-d5 (e.g., 100 ng/mL) into the mobile phase after the column but before the MS source.[1]

-

Injection: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte).[1][2]

-

Observation: Monitor the baseline of the Fenfluramine-d5 transition.

-

Result: A flat baseline indicates no suppression.[1][2] A negative peak (dip) indicates suppression.[1][2] A positive peak indicates enhancement.[1][2]

Visualizing the PCI Workflow:

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix regions.

Phase 2: Sample Preparation (The Root Cause)

If PCI confirms suppression at the retention time of Fenfluramine, your sample preparation is likely insufficient. Fenfluramine is a lipophilic base; simple protein precipitation (PPT) is rarely sufficient because it does not remove phospholipids.[1][2]

Comparative Extraction Strategies

| Method | Phospholipid Removal | Recovery (Fenfluramine) | Complexity | Recommendation |

| Protein Precipitation (PPT) | < 10% (Poor) | High | Low | NOT RECOMMENDED for sensitive assays.[1][2] |

| Liquid-Liquid Extraction (LLE) | ~70-80% (Good) | Moderate-High | High | Good Alternative. Use Hexane:Ethyl Acetate at high pH.[1][2] |

| Supported Liquid Extraction (SLE) | ~90% (Excellent) | High | Moderate | Strong Option. Automatable LLE.[1][2] |

| SPE (Mixed-Mode Cation) | > 99% (Superior) | High (>85%) | High | GOLD STANDARD. Uses ionic interaction to wash away lipids.[1][2] |

The Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

Since Fenfluramine has a pKa ~10, it is positively charged at acidic pH.[1][2] We utilize this for a "catch and release" cleanup.[1][2]

-

Load: Acidify plasma (pH ~3) to ensure Fenfluramine is charged (

). Load onto MCX cartridge.[1][2] -

Wash 1 (Aqueous): 2% Formic Acid (removes salts/proteins).[1][2]

-

Wash 2 (Organic): 100% Methanol (Crucial step: removes neutral lipids/phospholipids while Fenfluramine stays locked by ionic bond).[1][2]

-

Elute: 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine (

), breaking the ionic bond and releasing the drug.

Phase 3: Chromatographic Solutions

If you cannot change sample prep, you must separate the analyte from the suppression zone.

The "Phospholipid Trap" Strategy: Phospholipids (PLs) generally elute late in a reversed-phase gradient.[1][2]

-

Problem: If you run a short cycle, PLs from Injection 1 may wrap around and elute during Injection 2, suppressing Fenfluramine.

-

Solution: Ensure your gradient goes to 95-100% Organic and holds for at least 1-2 column volumes to flush PLs every injection.[1][2]

Column Selection:

-

C18: Standard, but may not resolve Fenfluramine from specific lysophospholipids.[1][2]

-

Biphenyl / Phenyl-Hexyl: Provides "pi-pi" interactions with the aromatic ring of Fenfluramine.[1][2] This often shifts the analyte retention time away from the lipid zone, which is dominated by hydrophobic alkyl chain interactions.